JC124 -

JC124

Catalog Number: EVT-270406
CAS Number:
Molecular Formula: C17H19ClN2O4S
Molecular Weight: 382.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JC124 is a NLRP3 Inflammasome Inhibitor.
Source and Classification

JC124 was developed through structural optimization of glyburide, an FDA-approved anti-diabetic drug. Unlike glyburide, which can cause hypoglycemia at high doses, JC124 selectively inhibits the NLRP3 inflammasome without significant side effects related to glucose metabolism. It is classified as a chemical drug targeting the NLRP3 inflammasome, specifically affecting its NACHT, LRR, and PYD domains.

Synthesis Analysis

Methods and Technical Details

The synthesis of JC124 involves a series of chemical reactions designed to modify the sulfonamide and benzamide moieties to enhance its inhibitory potency against the NLRP3 inflammasome. The process includes:

  1. Designing Analogues: A range of analogues were created to explore the structure-activity relationship (SAR) around the lead compound JC124. This involved modifying substituents on both the benzamide and sulfonamide parts of the molecule.
  2. Biological Characterization: Each analogue was synthesized and tested for its biological activity, with two compounds identified (14 and 17) demonstrating improved inhibitory potency with IC50 values of 0.55 ± 0.091 μM and 0.42 ± 0.080 μM, respectively .
Molecular Structure Analysis

Structure and Data

The molecular formula of JC124 is C17H19ClN2O4S. The compound features distinct structural elements that contribute to its function as an NLRP3 inhibitor:

  • Benzamide Moiety: This part of the molecule is critical for binding to the NLRP3 protein.
  • Sulfonamide Moiety: Modifications here have shown to be well-tolerated, allowing for further optimization without losing activity.

The three-dimensional structure of JC124 allows it to effectively interact with the active sites of the NLRP3 inflammasome.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis pathway involves several key reactions:

  1. Formation of Benzamide: The initial step typically involves coupling reactions to form the benzamide backbone.
  2. Sulfonamide Modification: Subsequent steps involve introducing sulfonamide groups through nucleophilic substitution reactions.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity necessary for biological testing.
Mechanism of Action

Process and Data

JC124 acts primarily by inhibiting the activation of the NLRP3 inflammasome, which is responsible for initiating inflammatory responses in various diseases:

  • Inhibition of Caspase-1 Activation: By blocking NLRP3 activation, JC124 prevents the downstream activation of caspase-1, which is crucial for processing pro-inflammatory cytokines like interleukin-1 beta.
  • Reduction in Inflammatory Markers: In vivo studies have shown that treatment with JC124 significantly decreases levels of inflammatory markers such as IL-1 beta, TNF-alpha, iNOS, and caspase-1 in models of traumatic brain injury .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

JC124 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are optimized for oral administration.
  • Stability: JC124 demonstrates stability under physiological conditions, which is essential for its therapeutic efficacy.

These properties are crucial for its application in clinical settings.

Applications

Scientific Uses

JC124's primary applications include:

  • Neuroinflammation Treatment: It has shown efficacy in reducing neuroinflammation in models of Alzheimer's disease and traumatic brain injury.
  • Cardiovascular Protection: In models of acute myocardial infarction, JC124 has been effective in reducing infarct size by inhibiting inflammasome formation .

The ongoing research into JC124 highlights its potential as a therapeutic agent targeting chronic inflammatory conditions linked to NLRP3 activation. Further studies are warranted to explore its full therapeutic potential across various diseases.

Introduction to NLRP3 Inflammasome Biology

The NLRP3 inflammasome is a cytosolic multiprotein complex that orchestrates innate immune responses by processing pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Its dysregulation underpins chronic inflammatory and neurodegenerative diseases, making it a pivotal therapeutic target [2] [7].

Molecular Architecture and Activation Mechanisms of NLRP3 Inflammasome

The NLRP3 inflammasome comprises three core components:

  • NLRP3 sensor: Contains a nucleotide-binding oligomerization domain (NACHT), which hydrolyzes ATP to facilitate oligomerization, and a leucine-rich repeat (LRR) domain that detects pathogen- or damage-associated molecular patterns (PAMPs/DAMPs) [2] [4].
  • Adaptor protein ASC: Bridges NLRP3 and procaspase-1 via homotypic pyrin domain (PYD) interactions.
  • Procaspase-1: Cleaved to active caspase-1, which processes pro-IL-1β/pro-IL-18 into mature forms [7] [9].

Activation occurs via a two-step process:

  • Priming: NF-κB-dependent transcription of NLRP3 and pro-IL-1β, triggered by Toll-like receptor (TLR) ligands (e.g., LPS).
  • Activation: Stimuli like K⁺ efflux, mitochondrial reactive oxygen species (mtROS), or lysosomal rupture (e.g., by crystalline DAMPs) induce NLRP3 oligomerization. This recruits ASC and procaspase-1, forming the active inflammasome complex [2] [4] [9]. Disease-associated NLRP3 mutations (e.g., CAPS variants) cause hyperactivation by stabilizing the active NACHT conformation or enhancing ATP binding [2].

Table 1: Key Structural Domains of NLRP3 and Their Functions

DomainFunctionRole in Activation
PYDProtein interaction domainRecruits ASC via PYD-PYD binding
NACHTATP hydrolysis, oligomerizationSelf-oligomerizes upon ATP binding; target of inhibitors
LRRLigand sensing, autoinhibitionReleases NACHT domain upon DAMP/PAMP binding
Linker regionConnects PYD and NACHT domainsFacilitates conformational changes during activation

Pathophysiological Roles in Chronic Inflammatory and Neurodegenerative Diseases

NLRP3 drives pathology in diverse diseases through IL-1β/IL-18 release and pyroptosis:

  • Alzheimer’s disease (AD): Amyloid-β (Aβ) fibrils activate NLRP3 in microglia, amplifying neuroinflammation and neuronal death. JC124 treatment in APP/PS1 mice reduced Aβ plaques by 50%, suppressed IL-1β by 40%, and reversed memory deficits in Morris Water Maze tests [3] [5].
  • Traumatic brain injury (TBI): Cellular debris and ATP release trigger NLRP3. JC124 (100 mg/kg, i.p.) in rat models decreased cortical lesion volume by 35% and reduced IL-1β, TNFα, and caspase-1 levels [1] [8].
  • Metabolic disorders: Cholesterol crystals (atherosclerosis) and free fatty acids (diabetes) activate NLRP3. JC124 blocks IL-1β maturation in macrophages, mitigating insulin resistance and arterial plaque formation [4] [9].

Table 2: Efficacy of JC124 in Preclinical Disease Models

Disease ModelKey Pathological MarkersJC124 EffectsReference
APP/PS1 (AD)Aβ plaques, IL-1β, cognitive decline↓ Aβ load (50%), ↑ synaptic proteins, improved memory [3]
Rat TBICortical lesions, NLRP3, caspase-1↓ Lesion volume (35%), ↓ degenerating neurons [1]
Myocardial InfarctionInfarct size, IL-18, caspase-1↓ Infarct size (25%), preserved cardiac function [5]

Rationale for Targeting NLRP3 in Therapeutic Development

NLRP3 is a "master switch" for inflammation, with advantages as a drug target:

  • Upstream positioning: Inhibiting NLRP3 blocks multiple cytokines (IL-1β, IL-18) and pyroptosis, unlike biologics targeting single downstream molecules (e.g., canakinumab/IL-1β) [4] [10].
  • Structural vulnerability: The NACHT domain’s ATPase activity is druggable. JC124 binds the Walker B motif in NACHT, preventing ATP hydrolysis and inflammasome assembly [5] [10].
  • Disease-specific activation: NLRP3 hyperactivation is causal in >50 diseases, including gout, Parkinson’s, and type 2 diabetes [9] [10].

JC124 exemplifies a sulfonylurea-based NLRP3 inhibitor (NLRP3i) with optimized properties:

  • Selectivity: Unlike glyburide (an antidiabetic with off-target NLRP3 effects), JC124 does not inhibit K⁺ channels, avoiding hypoglycemia [5] [6].
  • Potency: IC₀ of 0.42–0.55 μM for IL-1β inhibition in macrophages, surpassing early analogs like JC121 [5].
  • Blood-brain barrier penetration: Its logP of 2.8 enables neuroactivity, evidenced by reduced brain inflammasome markers in AD and TBI models [1] [3].

Table 3: Comparison of NLRP3-Targeted Therapeutic Strategies

StrategyMechanismLimitationsAdvantages of JC124
IL-1β mAbs (e.g., canakinumab)Neutralizes circulating IL-1βDoes not block NLRP3 assembly or pyroptosisTargets upstream inflammasome formation
MCC950Binds NACHT domain, blocks ATP hydrolysisLiver toxicity in clinical trialsSimilar target, improved safety profile
CRID3 analogsInhibits ASC oligomerizationLimited BBB penetrationEnhanced neuroactivity (logP = 2.8)

Properties

Product Name

JC124

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

InChI

InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21)

InChI Key

LXYPQRJNQPYTQW-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC

Solubility

Soluble in DMSO

Synonyms

JC124; JC-124; JC 124;

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.